3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid
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Overview
Description
3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid is a complex organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. These compounds have found applications in various fields, including medicinal chemistry, materials science, and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process may also involve the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the production of high-performance materials and nanotechnology applications
Mechanism of Action
The mechanism of action of 3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantanecarboxylic acid
- 3-Phenyl-adamantane-1-carboxylic acid
- 2-Adamantanol
- Adamantane-1-carboxylic acid methyl ester
Uniqueness
3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O4/c1-17-3-24(28-9-21-6-22(10-28)14-30(13-21,16-28)26(33)34)18(2)4-23(17)27-7-19-5-20(8-27)12-29(11-19,15-27)25(31)32/h3-4,19-22H,5-16H2,1-2H3,(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSTNUZBHRNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C23CC4CC(C2)CC(C4)(C3)C(=O)O)C)C56CC7CC(C5)CC(C7)(C6)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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